molecular formula C20H19N5O2 B11033417 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11033417
M. Wt: 361.4 g/mol
InChI Key: ZVWQVRLHIILBEW-UHFFFAOYSA-N
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Description

5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with benzyl, dimethylpyrimidinyl, and methyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar compounds to 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione include other pyrazolo[3,4-b]pyridine derivatives and pyrimidine-containing heterocycles. These compounds share similar structural features but may differ in their substitution patterns and biological activities. For example:

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C20H19N5O2/c1-11-9-12(2)22-20(21-11)25-19(27)16-17(26)15(13(3)23-18(16)24-25)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H2,23,24,26)

InChI Key

ZVWQVRLHIILBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=CC=C4)C)C

Origin of Product

United States

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